

An In-depth Technical Guide on the Biological Activity of Synthetic SHAAGtide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHAAGtide

Cat. No.: B10822507

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Introduction

SHAAGtide is a novel synthetic peptide engineered to exhibit potent antiviral properties. This document outlines its primary biological activities, mechanism of action, and the experimental basis for these findings. The core of **SHAAGtide**'s function lies in its ability to modulate host innate immune responses, specifically by augmenting the JAK/STAT signaling pathway to enhance the expression of critical antiviral effector genes. This guide provides a comprehensive overview for researchers and drug development professionals.

Quantitative Biological Activity

The biological activity of **SHAAGtide** has been quantified through a series of in vitro assays to determine its efficacy, selectivity, and safety profile.

Table 1: In Vitro Antiviral Efficacy of **SHAAGtide**

Virus Target	Cell Line	Assay Type	EC ₅₀ (μM)
Influenza A (H1N1)	A549	Plaque Reduction	2.5 ± 0.4
Respiratory Syncytial Virus (RSV)	HEp-2	CPE Inhibition	4.1 ± 0.6
SARS-CoV-2	Vero E6	Plaque Reduction	3.2 ± 0.5

| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 15.8 ± 2.1 |

Table 2: Cytotoxicity and Selectivity Index

Cell Line	Assay Type	CC ₅₀ (μM)	Selectivity Index (SI = CC ₅₀ /EC ₅₀) vs. H1N1
A549 (Human Lung Carcinoma)	MTT	> 100	> 40
HEp-2 (Human Laryngeal Carcinoma)	MTT	> 100	> 24.4
Vero E6 (Monkey Kidney)	MTT	> 100	> 31.3

| PBMCs (Human) | AlamarBlue | 85.2 ± 9.7 | 34.1 |

Table 3: Gene Expression Modulation by **SHAAGtide** in A549 Cells (Cells treated with 5 μM **SHAAGtide** for 6 hours post-infection with H1N1)

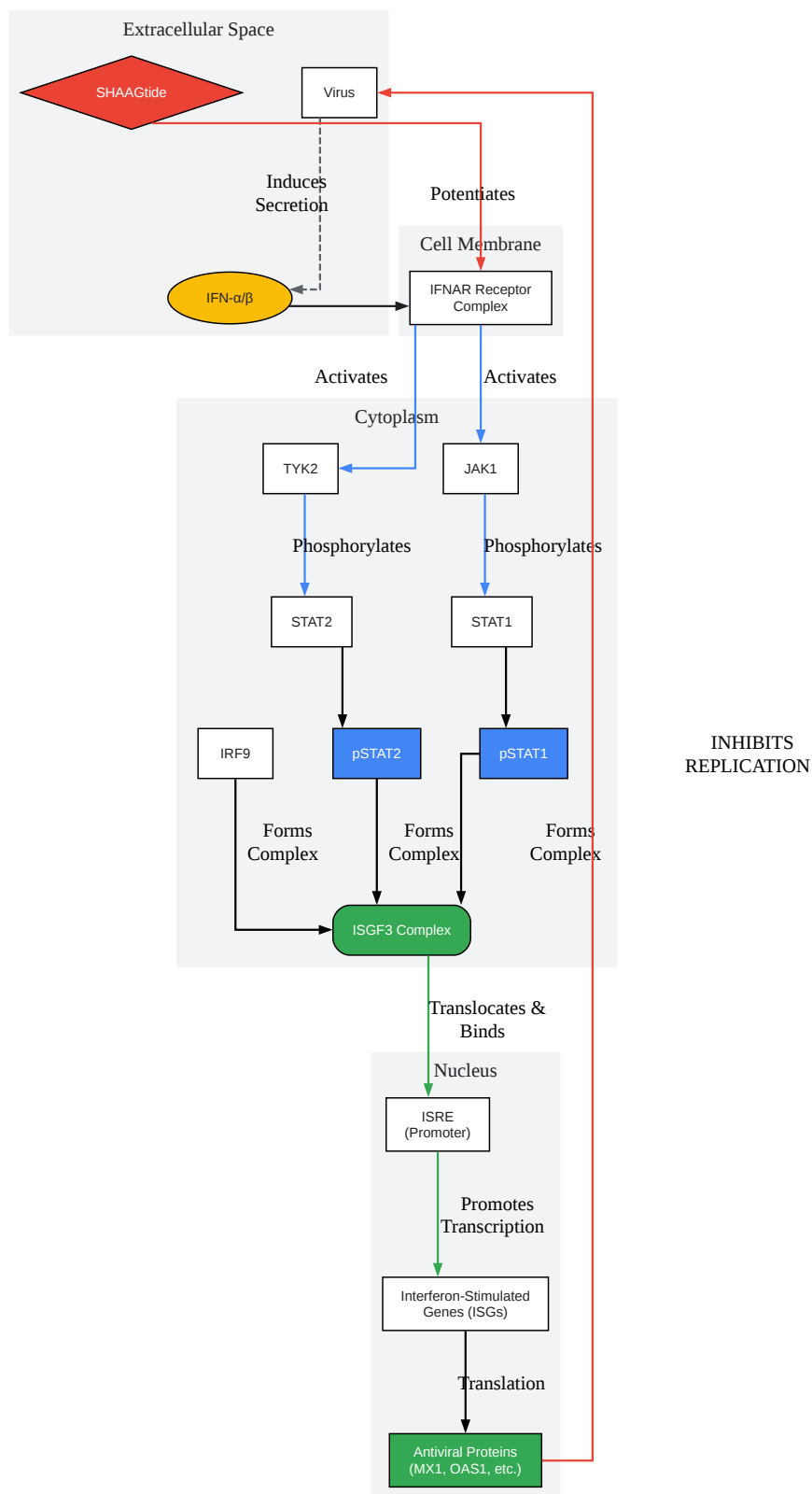
Gene Target	Gene Function	Fold Change (vs. Infected Control)
ISG15	Ubiquitin-like modifier, antiviral	8.2 ± 1.1
MX1	GTP-binding protein, viral restriction	6.5 ± 0.9
OAS1	2'-5'-oligoadenylate synthetase, RNase L activator	7.1 ± 1.3
STAT1	Signal transducer and activator of transcription 1	3.4 ± 0.5

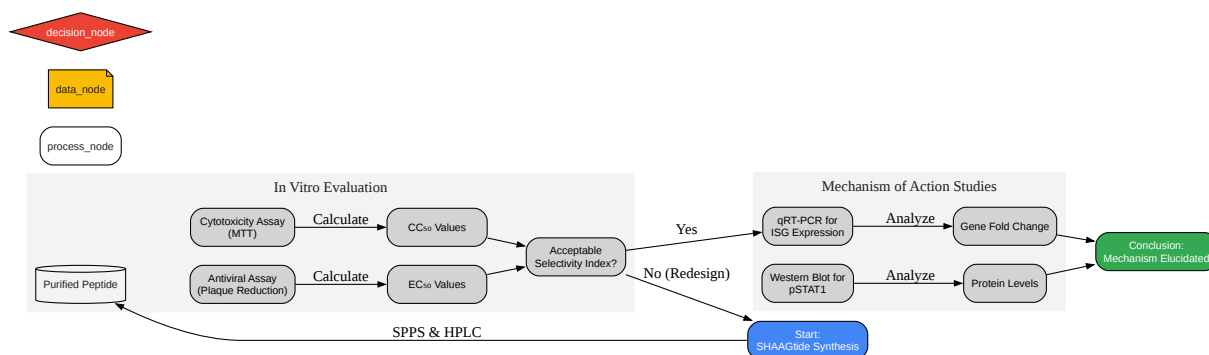
| SOCS1 | Suppressor of cytokine signaling 1 | 1.2 ± 0.3 |

Mechanism of Action: JAK/STAT Pathway Modulation

SHAAGtide's antiviral activity is not mediated by direct interaction with viral particles. Instead, it acts as a host-directed therapeutic by potentiating the type I interferon (IFN) response. Upon viral infection, host cells release IFN- α/β , which binds to the interferon-alpha/beta receptor (IFNAR). This binding event activates the Janus kinases (JAK1, TYK2), which then phosphorylate Signal Transducer and Activator of Transcription proteins (STAT1, STAT2). Phosphorylated STATs dimerize, associate with IRF9 to form the ISGF3 complex, and translocate to the nucleus. This complex binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs), leading to the transcription of antiviral effector proteins.

SHAAGtide is hypothesized to bind to a co-receptor associated with the IFNAR complex, stabilizing the receptor-ligand interaction and amplifying the downstream phosphorylation cascade, resulting in a more robust and sustained expression of ISGs.





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- To cite this document: BenchChem. [An In-depth Technical Guide on the Biological Activity of Synthetic SHAAGtide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10822507#biological-activity-of-synthetic-shaagtide\]](https://www.benchchem.com/product/b10822507#biological-activity-of-synthetic-shaagtide)

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